Methyl 2-((5-chloro-8-methoxy-2-methylquinolin-4-yl)oxy)acetate
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Overview
Description
Methyl 2-((5-chloro-8-methoxy-2-methylquinolin-4-yl)oxy)acetate is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core substituted with a chloro, methoxy, and methyl group, along with an ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((5-chloro-8-methoxy-2-methylquinolin-4-yl)oxy)acetate typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction. These methods involve the cyclization of aniline derivatives with carbonyl compounds under acidic or basic conditions.
Substitution Reactions: The introduction of the chloro, methoxy, and methyl groups can be achieved through electrophilic aromatic substitution reactions. For example, chlorination can be performed using thionyl chloride or phosphorus pentachloride, while methoxylation can be done using methanol and a suitable catalyst.
Esterification: The final step involves the esterification of the quinoline derivative with methyl chloroacetate in the presence of a base such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-((5-chloro-8-methoxy-2-methylquinolin-4-yl)oxy)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride to form dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro or methoxy positions using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Amino or thioquinoline derivatives.
Scientific Research Applications
Methyl 2-((5-chloro-8-methoxy-2-methylquinolin-4-yl)oxy)acetate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including antimalarial, antibacterial, and anticancer compounds.
Biological Studies: The compound is used in studies to understand the biological activity of quinoline derivatives and their interactions with biological targets.
Chemical Biology: It serves as a probe to study enzyme mechanisms and to develop enzyme inhibitors.
Material Science: The compound is explored for its potential use in the development of organic electronic materials and dyes.
Mechanism of Action
The mechanism of action of Methyl 2-((5-chloro-8-methoxy-2-methylquinolin-4-yl)oxy)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline core can intercalate with DNA, inhibiting DNA replication and transcription. Additionally, the compound can inhibit enzymes involved in metabolic pathways, leading to the disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 5,7-Dichloro-8-hydroxy-2-methylquinoline
- 2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one
- Quinolinyl-pyrazoles
Uniqueness
Methyl 2-((5-chloro-8-methoxy-2-methylquinolin-4-yl)oxy)acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ester functional group enhances its solubility and reactivity, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C14H14ClNO4 |
---|---|
Molecular Weight |
295.72 g/mol |
IUPAC Name |
methyl 2-(5-chloro-8-methoxy-2-methylquinolin-4-yl)oxyacetate |
InChI |
InChI=1S/C14H14ClNO4/c1-8-6-11(20-7-12(17)19-3)13-9(15)4-5-10(18-2)14(13)16-8/h4-6H,7H2,1-3H3 |
InChI Key |
CEDUYHNUOBDBLL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=CC(=C2C(=C1)OCC(=O)OC)Cl)OC |
Origin of Product |
United States |
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